Home > Products > Screening Compounds P98197 > 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one -

3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog Number: EVT-3621158
CAS Number:
Molecular Formula: C27H32N2O3
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound serves as a fundamental structural analog within the 3,7-diazabicyclo[3.3.1]nonan-9-one family. Its straightforward synthesis, involving a Mannich condensation, makes it a valuable starting point for further derivatization. [, ]

Relevance: This compound shares the core diazabicyclononane structure with 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key difference lies in the substituents at positions 1, 3, 5, and 7. While the target compound features dipropyl groups at positions 1 and 5 and benzoyl groups at positions 3 and 7, this analog has dimethyl and di-tert-butyl groups at those positions, respectively. This variation in substituents can impact the compound's steric hindrance, lipophilicity, and potential interactions with biological targets. [, ]

3-Ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound provides valuable insights into the conformational behavior of diazabicyclo[3.3.1]nonan-9-one derivatives. X-ray analysis revealed it adopts a twin-chair conformation, with a notable pyramidal arrangement of bonds around the urethane nitrogen atom. [, ]

Relevance: Compared to 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this compound exhibits key structural differences in the substituents at positions 3 and 7. While the target compound possesses benzoyl groups at both positions, this analog features an ethoxycarbonyl group at position 3 and a methyl group at position 7. This variation significantly influences the electronic properties and potential for intramolecular interactions within the molecule. [, ]

2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters

Compound Description: This class of compounds demonstrated promising analgesic activity attributed to their affinity for κ-opioid receptors. The nature of the aryl substituents significantly influenced their potency and pharmacological profile. [, , , , ]

Relevance: This entire class, including the specifically mentioned 2,4-di-2-pyridyl derivative, exhibits substantial structural similarity to 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. They share the central 3,7-diazabicyclo[3.3.1]nonan-9-one core, with variations primarily in the substituents at positions 1, 2, 4, 5, and 7. These variations, particularly the presence of aryl groups at positions 2 and 4 and diester groups at positions 1 and 5, play a crucial role in their pharmacological activity. [, , , , ]

Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (HZ2)

Compound Description: This specific derivative exhibited high affinity for κ-opioid receptors, making it a potential lead for analgesic drug development. Molecular modeling studies suggested its binding mode and potential interactions with the receptor. [, , ]

3,7-Diallyl-bispidin-9-one

Compound Description: This compound served as a precursor in the synthesis of platinum complexes containing the bispidin-9,9-diol ligand. []

Relevance: This compound shares the 3,7-diazabicyclo[3.3.1]nonan-9-one core with 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, but features allyl groups at positions 3 and 7 and lacks substituents at positions 1 and 5. This comparison underscores the versatility of the diazabicyclononane scaffold in accommodating various substituents for exploring diverse chemical space. []

Spiro[bispidin-9,2'-[1,3]dioxolane]

Compound Description: This spirocyclic compound, derived from 3,7-diallyl-bispidin-9-one, acts as an intermediate in synthesizing platinum complexes with the bispidin-9,9-diol ligand. Its crystal structure revealed interesting hydrogen-bonding patterns, providing insights into its solid-state interactions. []

Relevance: This spirocyclic derivative of bispidin-9-one, while not directly analogous to 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, highlights the possibility of incorporating the core diazabicyclononane motif into more complex structures. The presence of the spiro[1,3]dioxolane ring system demonstrates the potential for expanding the chemical space and exploring novel applications. []

Relevance: This platinum(II) complex, although structurally distinct from 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, emphasizes the potential of incorporating the diazabicyclononane framework into metal complexes with biological activity. The bispidin-9,9-diol ligand's presence highlights the possibility of utilizing this scaffold for developing novel metal-based therapeutics. []

(Bispidin-9,9-diol)Pt(cbdca) (cbdca = 1,1-cyclobutanedicarboxylate)

Compound Description: This platinum complex, featuring the bispidin-9,9-diol ligand and the cyclobutanedicarboxylate leaving group, showed moderate cytotoxic activity, similar to the dichlorido analog. []

Relevance: This complex, similar to the previous one, exemplifies the potential of incorporating the bispidin-9,9-diol ligand, derived from a diazabicyclo[3.3.1]nonan-9-one precursor, into platinum-based anticancer agents. Comparing its activity to that of 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one and other related compounds could provide valuable insights into the structure-activity relationships within this class of compounds. []

(Bispidin-9,9-diol)Pt(oxalate)

Compound Description: This platinum complex, containing the bispidin-9,9-diol ligand and the oxalate leaving group, exhibited moderate cytotoxic activity, consistent with the other bispidin-9,9-diol platinum complexes. []

Relevance: This complex further expands the series of bispidin-9,9-diol platinum(II) complexes and provides additional data points for understanding the impact of different leaving groups on their biological activity. While not directly comparable to 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one in terms of structure and activity, it showcases the versatility of the diazabicyclononane scaffold for designing metal-based therapeutics. []

7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound, featuring a benzyl group at position 7 and a piperonyloyl group at position 3, exhibited allosteric modulation activity within the glutamatergic system. []

Relevance: Compared to 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this compound highlights the significant impact of substituent modifications on the pharmacological profile of diazabicyclononane derivatives. The presence of the benzyl and piperonyloyl groups, in contrast to the dipropyl and dibenzoyl groups, likely contributes to its distinct interaction with the glutamatergic system. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (BisP4)

Compound Description: This complex bispidinone derivative exhibited potent cytotoxic activity against pancreatic cancer cell lines, inducing apoptosis via caspase-3/-7 activation. []

Relevance: BisP4 stands out due to its potent cytotoxic effect on pancreatic cancer cells. This compound, like 3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belongs to the broader class of diazabicyclo[3.3.1]nonan-9-one derivatives. This emphasizes the versatility of this core structure in accommodating diverse substituents and modulating biological activity. Both compounds share the central diazabicyclo[3.3.1]nonan-9-one core, with variations primarily in the substituents at positions 1, 3, 5, and 7. BisP4 incorporates phenyl groups at positions 1 and 5 and complex amino acid-derived substituents with indole moieties at positions 3 and 7, demonstrating the potential for developing targeted therapies. []

Properties

Product Name

3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C27H32N2O3/c1-3-15-26-17-28(23(30)21-11-7-5-8-12-21)19-27(16-4-2,25(26)32)20-29(18-26)24(31)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3

InChI Key

HFSIOWMUYTZMCY-UHFFFAOYSA-N

SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3)CCC)C(=O)C4=CC=CC=C4

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3)CCC)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.